molecular formula C12H16N2O4S B1631693 N-2-Nitrophenylsulfenyl-L-leucine CAS No. 50571-61-4

N-2-Nitrophenylsulfenyl-L-leucine

Cat. No.: B1631693
CAS No.: 50571-61-4
M. Wt: 284.33 g/mol
InChI Key: OITRGNOZDXVYFU-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-2-Nitrophenylsulfenyl-L-leucine can be synthesized through a reaction involving L-leucine and 2-nitrophenylsulfenyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine . The reaction proceeds through the nucleophilic attack of the amino group of L-leucine on the sulfenyl chloride, forming the desired product.

Industrial Production Methods

This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-2-Nitrophenylsulfenyl-L-leucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The compound exerts its effects by acting as a protecting group for the amino group of L-leucine. This prevents the amino group from participating in side reactions during peptide synthesis. The nitrophenylsulfenyl group can be selectively removed under mild conditions, allowing for the controlled synthesis of peptides .

Comparison with Similar Compounds

Similar Compounds

  • N-2-Nitrophenylsulfenyl-L-alanine
  • N-2-Nitrophenylsulfenyl-L-valine
  • N-2-Nitrophenylsulfenyl-L-isoleucine

Uniqueness

N-2-Nitrophenylsulfenyl-L-leucine is unique due to its specific application in protecting the amino group of L-leucine during peptide synthesis. Its stability and ease of removal make it particularly valuable in synthetic chemistry .

Properties

IUPAC Name

(2S)-4-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-8(2)7-9(12(15)16)13-19-11-6-4-3-5-10(11)14(17)18/h3-6,8-9,13H,7H2,1-2H3,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITRGNOZDXVYFU-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-2-Nitrophenylsulfenyl-L-leucine
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N-2-Nitrophenylsulfenyl-L-leucine
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N-2-Nitrophenylsulfenyl-L-leucine
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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